

Sws1 Protein: Structure, Conserved Domains, and Role in Genomic Integrity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SWS1

Cat. No.: B12371987

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The **Sws1** protein, and its homologs across eukaryotes, is a critical component of the DNA damage response, playing a pivotal role in the maintenance of genomic stability through its function in homologous recombination (HR). This technical guide provides an in-depth analysis of the **Sws1** protein, focusing on its structure, highly conserved domains, and its intricate involvement in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of DNA repair and the potential of targeting these pathways for therapeutic intervention.

Introduction to Sws1 Protein

Sws1 is a conserved protein characterized by the presence of a SWIM (SWI2/SNF2 and MuDR) domain, a type of zinc-finger motif. It is a key component of the Shu complex, which in mammals is composed of **SWS1**, SWSAP1 (**Sws1**-associated protein 1), and SPIDR (Scaffolding protein involved in DNA repair)[1]. The Shu complex is integral to the homologous recombination pathway, a major DNA double-strand break (DSB) repair mechanism that ensures error-free repair using a homologous template[2][3]. The function of the **Sws1**-containing complex is conserved from yeast to humans, highlighting its fundamental importance in cellular life[4]. In yeast, the homolog of **Sws1** is Shu2, which functions in a complex with other proteins to promote Rad51-mediated recombination[4].

Sws1 Protein Structure and Conserved Domains

While a high-resolution experimental structure of the full-length **Sws1** protein is not yet publicly available, significant insights have been gained through sequence analysis, functional studies, and the characterization of its conserved domains.

The SWIM Domain

The most prominent and functionally critical feature of the **Sws1** protein is the SWIM (SWI2/SNF2 and MuDR) domain. This domain is a specialized zinc-finger motif, which is essential for the pro-recombinogenic function of **Sws1**[2]. The SWIM domain is responsible for mediating the interaction between **Sws1** and its partner protein, SWSAP1, a RAD51 paralog[5]. Mutational analyses have demonstrated that specific cysteine and histidine residues within this domain are crucial for its function, likely through their role in coordinating a zinc ion[2].

Quantitative Data of Sws1 and its Orthologs

The following table summarizes the quantitative data for **Sws1** protein and its orthologs from various species. The molecular weight is calculated based on the amino acid sequence.

Species Name	Gene Name(s)	UniProt ID	Amino Acid Length	Calculated Molecular Weight (kDa)
Homo sapiens	SWS1, ZSWIM7	Q6PI82	133	15.1
Mus musculus	Sws1, Zswim7	Q8K3D3	133	15.2
Schizosaccharomyces pombe	sws1	O13600	209	23.9
Saccharomyces cerevisiae	SHU2	P53937	244	28.2
Drosophila melanogaster	sws	A0A6M3Q8D7	(isoform dependent)	(variable)
Caenorhabditis elegans	sws-1	G5EGL0	230	26.5

Signaling Pathways and Cellular Function

Sws1, as part of the Shu complex, functions at an early stage of homologous recombination to promote the assembly of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA) at sites of DNA damage[2][3]. This is a critical step for the subsequent homology search and strand invasion required for DNA repair.

Role in Homologous Recombination

The **SWS1-SWSAP1-SPIDR** complex is crucial for specific types of homologous recombination, particularly inter-homolog recombination[1][6]. Upon DNA damage, the complex is recruited to the site of the lesion where it facilitates the loading and stabilization of the RAD51 recombinase on RPA-coated ssDNA. This activity is essential for the proper formation of the RAD51 filament, which is necessary for the subsequent steps of HR.



[Click to download full resolution via product page](#)

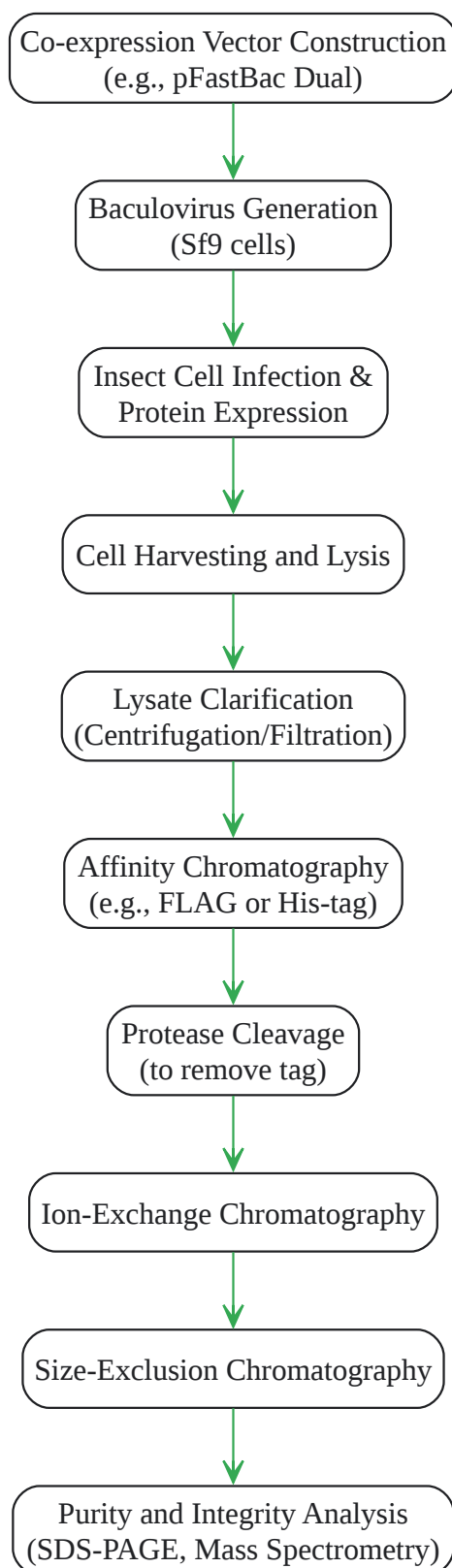
Figure 1. Simplified signaling pathway of the **Sws1**-containing Shu complex in homologous recombination.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the **Sws1** protein and its interactions.

Recombinant Protein Expression and Purification

A specific protocol for the purification of the recombinant human **SWS1-SWSAP1** complex has been described[7]. The general workflow is as follows:



[Click to download full resolution via product page](#)

Figure 2. General workflow for recombinant **Sws1**-SWSAP1 complex purification.

Protocol:

- **Vector Construction:** The cDNAs for human **SWS1** and SWSAP1 are cloned into a co-expression vector, such as pFastBac Dual, often with an affinity tag (e.g., FLAG-tag on SWSAP1).
- **Baculovirus Production:** The expression vector is used to generate recombinant baculovirus in insect cells (e.g., Sf9).
- **Protein Expression:** Suspension cultures of insect cells (e.g., High Five) are infected with the baculovirus to express the protein complex.
- **Cell Lysis:** Cells are harvested and lysed in a suitable buffer containing protease inhibitors.
- **Affinity Purification:** The clarified lysate is subjected to affinity chromatography based on the tag used.
- **Tag Removal:** If necessary, the affinity tag is removed by protease digestion.
- **Further Purification:** The protein complex is further purified using ion-exchange and size-exclusion chromatography to achieve high purity.
- **Quality Control:** The purity and integrity of the complex are assessed by SDS-PAGE, Coomassie staining, and mass spectrometry.

Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a powerful technique to investigate protein-protein interactions in vivo. A general protocol to test the interaction between **Sws1** and SWSAP1 is as follows:

Protocol:

- **Vector Construction:** The coding sequence of **SWS1** is cloned into a "bait" vector (e.g., pGBKT7, containing the GAL4 DNA-binding domain), and the coding sequence of SWSAP1 is cloned into a "prey" vector (e.g., pGADT7, containing the GAL4 activation domain).
- **Yeast Transformation:** The bait and prey plasmids are co-transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

- **Selection:** Transformed yeast are plated on selective media lacking leucine and tryptophan to select for cells containing both plasmids.
- **Interaction Assay:** Colonies are then replica-plated onto more stringent selective media lacking histidine and adenine, and often supplemented with 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation. Growth on these plates indicates a positive interaction.
- **Reporter Gene Assay:** A quantitative or qualitative β -galactosidase assay can be performed to confirm the interaction.

Co-immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions from cell lysates. A general protocol for the Co-IP of endogenous **Sws1** is as follows:

Protocol:

- **Cell Lysis:** Human cells (e.g., HEK293T or HeLa) are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- **Pre-clearing:** The cell lysate is pre-cleared by incubating with protein A/G beads to reduce non-specific binding.
- **Immunoprecipitation:** The pre-cleared lysate is incubated with an antibody specific to **Sws1** or a component of the Shu complex overnight at 4°C.
- **Complex Capture:** Protein A/G beads are added to the lysate-antibody mixture to capture the immune complexes.
- **Washing:** The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
- **Elution:** The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
- **Analysis:** The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting partners (e.g., SWSAP1, SPIDR, RAD51).

Conclusion and Future Directions

The **Sws1** protein and its associated complex are central players in the maintenance of genome stability. Their role in promoting homologous recombination makes them attractive targets for the development of novel cancer therapeutics, particularly in the context of synthetic lethality with other DNA repair defects. Further structural and functional studies are needed to fully elucidate the molecular mechanisms by which the Shu complex regulates RAD51 filament dynamics. High-resolution structures of the entire complex, in conjunction with kinetic and single-molecule studies, will provide deeper insights into its function and pave the way for the rational design of small molecule inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Distinct pathways of homologous recombination controlled by the SWS1-SWSAP1-SPIDR complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sws1 is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sws1 is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Promotion of Homologous Recombination by SWS-1 in Complex with RAD-51 Paralogs in *Caenorhabditis elegans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sws1 Protein: Structure, Conserved Domains, and Role in Genomic Integrity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371987#sws1-protein-structure-and-conserved-domains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com